molecular formula C29H26N6O3 B15143502 Parp1/brd4-IN-1

Parp1/brd4-IN-1

Cat. No.: B15143502
M. Wt: 506.6 g/mol
InChI Key: JHEWPSFLMCUPRO-UHFFFAOYSA-N
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Description

Parp1/brd4-IN-1 is a dual inhibitor targeting both Poly(ADP-ribose) polymerase 1 (PARP1) and Bromodomain-containing protein 4 (BRD4). These proteins play crucial roles in DNA damage repair and transcription regulation, respectively. The compound has shown significant potential in cancer therapy, particularly in treating breast cancer by inducing DNA damage and inhibiting cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Parp1/brd4-IN-1 involves a multi-step process. One of the key steps includes the formation of a phthalazinone moiety, which mimics the PARP1 substrate. The synthetic route typically involves:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Parp1/brd4-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against PARP1 and BRD4 .

Scientific Research Applications

Parp1/brd4-IN-1 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of PARP1 and BRD4, providing insights into the design of more potent inhibitors.

    Biology: The compound is employed in cellular studies to investigate the roles of PARP1 and BRD4 in DNA damage repair and transcription regulation.

    Medicine: this compound has shown promise in preclinical studies for the treatment of various cancers, particularly breast cancer. .

Mechanism of Action

Parp1/brd4-IN-1 exerts its effects by simultaneously inhibiting PARP1 and BRD4. The inhibition of PARP1 leads to the accumulation of DNA single-strand breaks, which can progress to double-strand breaks, ultimately inducing cell death. BRD4 inhibition disrupts the transcription of genes involved in DNA repair and cell proliferation. The combined inhibition of these two targets results in enhanced DNA damage and reduced cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Parp1/brd4-IN-1 is unique due to its dual inhibitory activity against both PARP1 and BRD4. This dual targeting approach enhances its efficacy in inducing DNA damage and inhibiting cancer cell proliferation compared to single-target inhibitors like Olaparib and JQ1 .

Properties

Molecular Formula

C29H26N6O3

Molecular Weight

506.6 g/mol

IUPAC Name

2-[[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]methyl]-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C29H26N6O3/c1-16-25(17(2)38-33-16)19-12-13-23-21(14-19)27(18-8-5-4-6-9-18)35(29(37)34(23)3)15-24-31-22-11-7-10-20(28(30)36)26(22)32-24/h4-14,27H,15H2,1-3H3,(H2,30,36)(H,31,32)

InChI Key

JHEWPSFLMCUPRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=NC6=C(C=CC=C6N5)C(=O)N)C

Origin of Product

United States

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